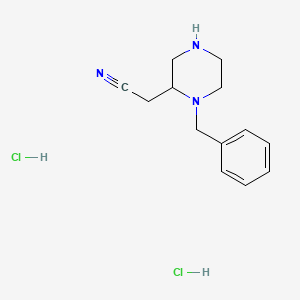
(2R)-N-(3-fluorophenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-N-(3-fluorophenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-2-phenylacetamide, also known as FLI-06, is a small molecule inhibitor that has been synthesized and studied for its potential applications in scientific research. This compound has shown promising results in various studies, and its mechanism of action and physiological effects have been extensively investigated.
Mechanism of Action
(2R)-N-(3-fluorophenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-2-phenylacetamide inhibits the activity of PP1 by binding to a specific site on the protein, which prevents its interaction with other proteins and substrates. This leads to a decrease in the dephosphorylation of target proteins, which in turn affects various cellular processes. The mechanism of action of (2R)-N-(3-fluorophenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-2-phenylacetamide as an inhibitor of MDMX is less well understood, but it is thought to involve the disruption of protein-protein interactions that are essential for the function of this protein.
Biochemical and Physiological Effects:
(2R)-N-(3-fluorophenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-2-phenylacetamide has been shown to have various biochemical and physiological effects in different cell types and experimental systems. In neurons, (2R)-N-(3-fluorophenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-2-phenylacetamide has been shown to enhance long-term potentiation, a cellular mechanism that underlies learning and memory. In cancer cells, (2R)-N-(3-fluorophenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-2-phenylacetamide has been shown to induce cell death and inhibit cell proliferation, although the exact mechanisms involved are not fully understood.
Advantages and Limitations for Lab Experiments
One of the main advantages of (2R)-N-(3-fluorophenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-2-phenylacetamide as a research tool is its specificity for PP1 and MDMX, which allows for the selective inhibition of these proteins without affecting other cellular processes. However, (2R)-N-(3-fluorophenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-2-phenylacetamide has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations. These limitations need to be taken into account when designing experiments using (2R)-N-(3-fluorophenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-2-phenylacetamide.
Future Directions
There are several future directions for research on (2R)-N-(3-fluorophenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-2-phenylacetamide. One area of interest is the development of more potent and selective inhibitors of PP1 and MDMX based on the structure of (2R)-N-(3-fluorophenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-2-phenylacetamide. Another area of interest is the investigation of the physiological and pathological roles of these proteins in different cell types and tissues. Finally, (2R)-N-(3-fluorophenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-2-phenylacetamide could be used as a starting point for the development of new drugs for the treatment of neurological disorders and cancer.
Synthesis Methods
The synthesis of (2R)-N-(3-fluorophenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-2-phenylacetamide involves several steps, starting with the reaction of 3-fluoroaniline with 2-bromo-2-phenylacetic acid to form 2-(3-fluorophenyl)-2-phenylacetic acid. This is then converted to the corresponding acid chloride, which reacts with 1,3-dihydro-2H-isoindol-1-one to form the final product, (2R)-N-(3-fluorophenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-2-phenylacetamide. The synthesis of (2R)-N-(3-fluorophenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-2-phenylacetamide has been reported in several research articles, and the compound has been synthesized using different methods with varying yields.
Scientific Research Applications
(2R)-N-(3-fluorophenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-2-phenylacetamide has been studied for its potential applications in various scientific research areas, including neuroscience, cancer biology, and drug discovery. In neuroscience, (2R)-N-(3-fluorophenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-2-phenylacetamide has been shown to inhibit the activity of the protein phosphatase PP1, which plays a crucial role in regulating synaptic plasticity and memory formation. (2R)-N-(3-fluorophenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-2-phenylacetamide has also been studied as a potential inhibitor of the oncogenic protein MDMX, which is overexpressed in several types of cancer.
properties
IUPAC Name |
(2R)-N-(3-fluorophenyl)-2-(3-oxo-1H-isoindol-2-yl)-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2O2/c23-17-10-6-11-18(13-17)24-21(26)20(15-7-2-1-3-8-15)25-14-16-9-4-5-12-19(16)22(25)27/h1-13,20H,14H2,(H,24,26)/t20-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMNQGYVEXVJOLE-HXUWFJFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1C(C3=CC=CC=C3)C(=O)NC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=CC=CC=C2C(=O)N1[C@H](C3=CC=CC=C3)C(=O)NC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1,3-thiazol-5-yl)methyl]cyclopropanamine hydrochloride](/img/structure/B7451733.png)



![Ethyl 8-methyl-4-[(3-morpholin-4-ylpropyl)amino]quinoline-3-carboxylate](/img/structure/B7451748.png)
![N-[(1R)-2-hydroxy-1-phenylethyl]prop-2-enamide](/img/structure/B7451756.png)
![3-(2-Pyrrolidin-1-ylethyl)-[1,3]oxazolo[4,5-b]pyridin-2-one](/img/structure/B7451760.png)





![N~1~-(3-methoxyphenyl)-N~2~-methyl-N~2~-[(2-methyl-1,3-benzothiazol-6-yl)sulfonyl]glycinamide](/img/structure/B7451840.png)